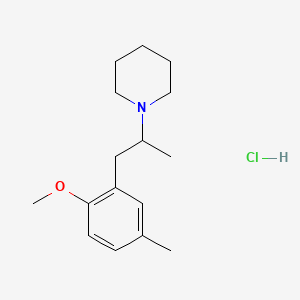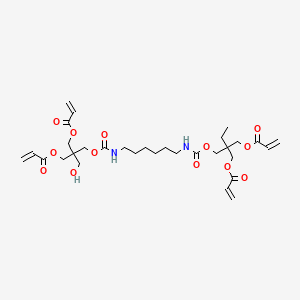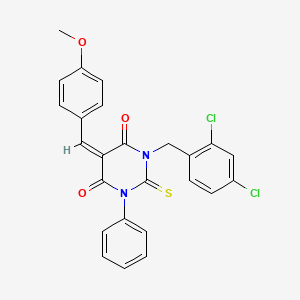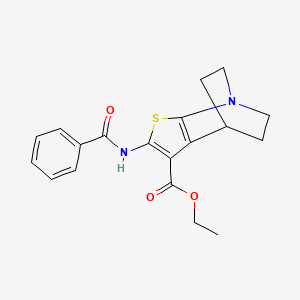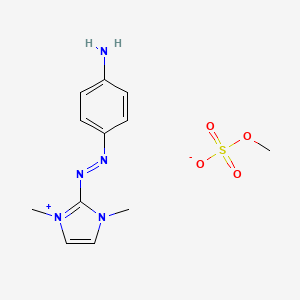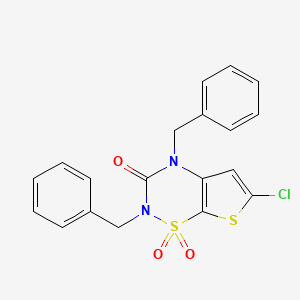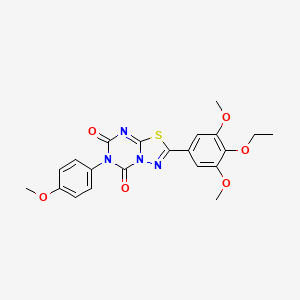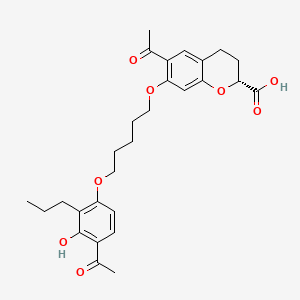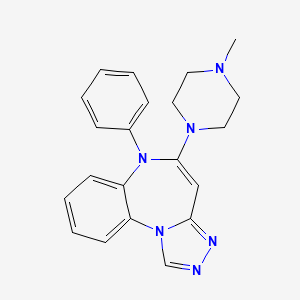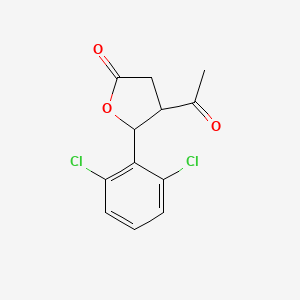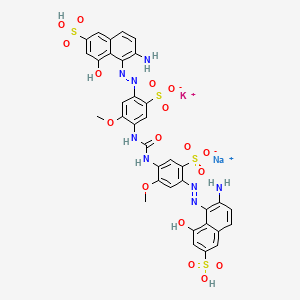
Potassium sodium dihydrogen 5,5'-(carbonylbis(imino(5-methoxy-2-sulphonato-4,1-phenylene)azo))bis(6-amino-4-hydroxynaphthalene-2-sulphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium sodium dihydrogen 5,5’-(carbonylbis(imino(5-methoxy-2-sulphonato-4,1-phenylene)azo))bis(6-amino-4-hydroxynaphthalene-2-sulphonate) is a complex organic compound known for its vibrant color and extensive use in various industrial applications. This compound is a type of azo dye, which is characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. Azo dyes are widely used in textile, leather, and paper industries due to their bright and diverse color range.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium sodium dihydrogen 5,5’-(carbonylbis(imino(5-methoxy-2-sulphonato-4,1-phenylene)azo))bis(6-amino-4-hydroxynaphthalene-2-sulphonate) involves multiple steps, starting with the preparation of the intermediate compounds. The process typically includes diazotization of aromatic amines followed by coupling reactions with other aromatic compounds. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control over reaction parameters is maintained. The process involves the use of high-purity raw materials and advanced purification techniques to achieve the required quality and yield. The final product is usually isolated through filtration, crystallization, and drying processes.
Chemical Reactions Analysis
Types of Reactions
Potassium sodium dihydrogen 5,5’-(carbonylbis(imino(5-methoxy-2-sulphonato-4,1-phenylene)azo))bis(6-amino-4-hydroxynaphthalene-2-sulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various acids and bases for substitution reactions. The conditions for these reactions vary, with some requiring elevated temperatures and others proceeding at room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield quinones, while reduction typically produces aromatic amines. Substitution reactions can introduce various functional groups into the aromatic rings, altering the compound’s properties.
Scientific Research Applications
Potassium sodium dihydrogen 5,5’-(carbonylbis(imino(5-methoxy-2-sulphonato-4,1-phenylene)azo))bis(6-amino-4-hydroxynaphthalene-2-sulphonate) has several scientific research applications, including:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize biological tissues and cells.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Widely used as a dye in textile, leather, and paper industries due to its bright color and stability.
Mechanism of Action
The mechanism of action of potassium sodium dihydrogen 5,5’-(carbonylbis(imino(5-methoxy-2-sulphonato-4,1-phenylene)azo))bis(6-amino-4-hydroxynaphthalene-2-sulphonate) involves its interaction with various molecular targets. The compound’s azo groups can form complexes with metal ions, affecting their availability and activity. Additionally, the aromatic rings can interact with biological membranes and proteins, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Potassium sodium dihydrogen 5,5’-(carbonylbis(imino(4,1-phenylene)azo))bis(6-amino-4-hydroxynaphthalene-2-sulphonate)
- Potassium sodium dihydrogen 5,5’-(carbonylbis(imino(3-sulphonato-4,1-phenylene)azo))bis(6-amino-4-hydroxynaphthalene-2-sulphonate)
Uniqueness
Potassium sodium dihydrogen 5,5’-(carbonylbis(imino(5-methoxy-2-sulphonato-4,1-phenylene)azo))bis(6-amino-4-hydroxynaphthalene-2-sulphonate) is unique due to the presence of methoxy and sulphonate groups, which enhance its solubility and stability. These functional groups also influence the compound’s color properties, making it suitable for specific industrial applications where other similar compounds may not perform as well.
Properties
CAS No. |
83221-55-0 |
|---|---|
Molecular Formula |
C35H28KN8NaO17S4 |
Molecular Weight |
1023.0 g/mol |
IUPAC Name |
potassium;sodium;2-[(2-amino-8-hydroxy-6-sulfonaphthalen-1-yl)diazenyl]-5-[[4-[(2-amino-8-hydroxy-6-sulfonaphthalen-1-yl)diazenyl]-2-methoxy-5-sulfonatophenyl]carbamoylamino]-4-methoxybenzenesulfonate |
InChI |
InChI=1S/C35H30N8O17S4.K.Na/c1-59-27-11-23(40-42-33-19(36)5-3-15-7-17(61(47,48)49)9-25(44)31(15)33)29(63(53,54)55)13-21(27)38-35(46)39-22-14-30(64(56,57)58)24(12-28(22)60-2)41-43-34-20(37)6-4-16-8-18(62(50,51)52)10-26(45)32(16)34;;/h3-14,44-45H,36-37H2,1-2H3,(H2,38,39,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H,56,57,58);;/q;2*+1/p-2 |
InChI Key |
HWGFJXNIRHIFIX-UHFFFAOYSA-L |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2OC)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)O)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C(C=CC6=CC(=CC(=C65)O)S(=O)(=O)O)N.[Na+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


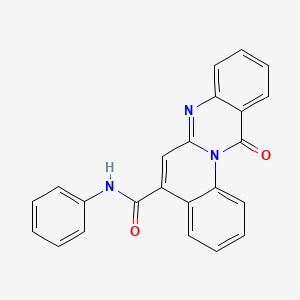
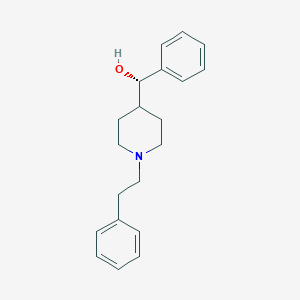
![9-(2-chlorophenyl)-3-methyl-N-quinolin-3-yl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12727826.png)
